molecular formula C15H12ClNO2 B118553 (R)-卡洛芬 CAS No. 52263-83-9

(R)-卡洛芬

货号 B118553
CAS 编号: 52263-83-9
分子量: 273.71 g/mol
InChI 键: PUXBGTOOZJQSKH-MRVPVSSYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Carprofen is an anti-inflammatory drug that has been used in veterinary medicine for the treatment of pain and inflammation associated with osteoarthritis and other musculoskeletal conditions. It is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the class of propionic acid derivatives. It has been shown to be effective in treating various conditions in both dogs and cats, including joint pain, inflammation, and fever. (R)-Carprofen has been studied extensively for its safety, efficacy, and potential side effects.

科学研究应用

药效学和对映选择性药代动力学

  • 马匹的药效学:卡洛芬是一种非甾体抗炎药 (NSAID),已在马匹中研究其药效学和对映选择性药代动力学。研究表明,R(-)-卡洛芬是血浆和组织液中的主要对映异构体。高剂量的卡洛芬导致对炎性介质的更显着抑制作用,表明其具有抗炎应用的潜力 (Lees & Landoni, 2002)

抗炎作用

  • 抑制狗的耀斑:对狗的研究表明,卡洛芬可以显着抑制血-房水屏障的破坏,表明其作为眼部疾病的抗炎药的有效性 (Krohne 等人,1998)

比较药代动力学

  • 与马匹中的酮洛芬比较:比较卡洛芬和酮洛芬在马匹中的药代动力学的研究发现,药物的消除半衰期和清除率存在显着差异。该研究突出了卡洛芬独特的药代动力学特性,特别是其较慢的清除率 (Armstrong 等人,1999)

生殖研究

  • 对大鼠生殖的影响:对卡洛芬对大鼠生殖和致畸的影响进行了研究。研究表明,卡洛芬在一定剂量范围内不会对胚胎和胎儿发育产生不利影响,尽管在母体中观察到了一些毒性 (Mcclain & Hoar, 1980)

炎症组织笼模型

  • 在犊牛中的评价:使用炎症组织笼模型,研究了卡洛芬在犊牛中的抗炎特性。研究发现,卡洛芬表现出对映选择性药代动力学,其中 R(-) 对映异构体占优势,但它并没有显着减少某些炎症介质 (Lees 等人,1996)

手性药代动力学

  • 在犊牛中的研究:另一项对犊牛的研究调查了卡洛芬的手性药代动力学,强调 R(-) 对映异构体始终在血浆中占优势。该研究得出结论,卡洛芬在犊牛中的作用机制可能不完全涉及环氧合酶的抑制 (Delatour 等人,1996)

药代动力学和临床研究

  • 对猫的影响:对猫的研究调查了卡洛芬的药代动力学及其对胃肠道粘膜和选定生化测量的影响。结果表明,卡洛芬的消除半衰期长,不会显着改变猫的血清生化或 CBC (Parton 等人,2000)

药理学特性

  • 镇痛和抗炎作用:卡洛芬在各种实验模型中显示出显着的抗炎和镇痛作用。它被发现具有良好的胃肠道耐受性,这可能归因于其对前列腺素合成的轻微抑制作用 (Strub 等人,1982)

多靶点抑制剂

  • FAAH/环氧合酶抑制:卡洛芬被确定为一种多靶点配体,可抑制环氧合酶-1 (COX-1)、COX-2 和脂肪酸酰胺水解酶 (FAAH),表明其具有改善镇痛效果和减少副作用的潜力 (Favia 等人,2012)

作用机制

Mode of Action

®-Carprofen exerts its anti-inflammatory and analgesic effects by inhibiting the COX-2 enzyme, which is responsible for the conversion of arachidonic acid to prostaglandins . Prostaglandins are lipid compounds that play key roles in inflammation, pain, and fever. By inhibiting COX-2, ®-Carprofen reduces the production of these prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The primary biochemical pathway affected by ®-Carprofen is the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted into prostaglandins by the action of COX enzymes. ®-carprofen’s inhibition of cox-2 prevents this conversion, leading to a decrease in prostaglandin production . This results in reduced inflammation, pain, and fever.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, Excretion) properties of ®-Carprofen are crucial for its bioavailability and therapeutic effect . After oral administration, ®-Carprofen is well absorbed and widely distributed throughout the body . It undergoes hepatic metabolism and is primarily excreted in the feces, with a smaller amount excreted in the urine . The half-life of ®-Carprofen is relatively long, allowing for once or twice daily dosing .

Result of Action

At the molecular level, ®-Carprofen’s inhibition of COX-2 leads to a decrease in prostaglandin production . At the cellular level, this results in reduced inflammation and pain. Clinically, this manifests as a reduction in signs of inflammation (such as redness, swelling, and pain), and an improvement in function and comfort for patients with conditions like osteoarthritis .

Action Environment

The action, efficacy, and stability of ®-Carprofen can be influenced by various environmental factors. For example, factors such as pH can affect the drug’s solubility and absorption . Additionally, individual patient factors, such as age, liver function, and concurrent medications, can influence the drug’s metabolism and excretion, and thus its efficacy and potential for side effects .

属性

IUPAC Name

(2R)-2-(6-chloro-9H-carbazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO2/c1-8(15(18)19)9-2-4-11-12-7-10(16)3-5-13(12)17-14(11)6-9/h2-8,17H,1H3,(H,18,19)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXBGTOOZJQSKH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426422
Record name (-)-carprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Carprofen

CAS RN

52263-83-9
Record name (-)-carprofen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 247 g. of (6-chloro-2-carbazolyl)-methyl-malonic acid diethyl ester, 1.9 liters of glacial acetic acid and 1.9 liters of 6 N hydrochloric acid is heated under reflux overnight with stirring and the resulting black solution is cooled to room temperature. The solid formed is removed by filtration, washed with acetic acid/water (1:1) and water and then dried. The 192 g. of crude 6-chloro-α-methyl-carbazole-2-acetic acid obtained are dissolved in 1.2 liters of 1 N potassium hydroxide, the solution is extracted with four 300 ml. portions of diethyl ether and acidified by the addition of 100 ml. of concentrated hydrochloric acid while cooling in an ice-bath under nitrogen. The mixture is stirred for 15 minutes, the precipitated solid is removed by filtration, washed with water and dried. 167.7 G. of product are obtained. The last purification is carried out by crystallization from 4.7 liters of boiling 1,2-dichloroethane with 8.0 g. of active carbon. The solution is cooled overnight, the crystals are removed by filtration, washed with dichloroethane and dried. There are obtained 103.8 g. (57.3% of theory) of almost white 6-chloro-α-methyl-carbazole-2-acetic acid having a melting point of 198.5°-201° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
reactant
Reaction Step One
Quantity
1.9 L
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Carprofen
Reactant of Route 2
(R)-Carprofen
Reactant of Route 3
(R)-Carprofen
Reactant of Route 4
(R)-Carprofen
Reactant of Route 5
(R)-Carprofen
Reactant of Route 6
(R)-Carprofen

Q & A

Q1: What is the primary mechanism of action of (R)-carprofen?

A1: (R)-Carprofen, like its racemic mixture, primarily acts by inhibiting cyclooxygenase (COX) enzymes []. COX enzymes are responsible for the production of prostaglandins, which mediate inflammation and pain.

Q2: Are there differences in COX isoform selectivity between (R)-carprofen and (S)-carprofen?

A2: Research indicates that while both (R)- and (S)-carprofen inhibit COX enzymes, the selectivity for COX-1 and COX-2 isoforms might differ. One study found that (S)-carprofen exhibited stronger inhibition of COX-2 compared to COX-1, whereas (R)-carprofen showed less selectivity between the two isoforms [].

Q3: Does (R)-carprofen affect other molecular targets besides COX enzymes?

A3: While COX inhibition is the primary mechanism, some studies suggest that (R)-carprofen might exert its effects through additional pathways. For instance, research suggests possible weak to moderate inhibition of 5-lipoxygenase and influence on enzyme release [].

Q4: What is the molecular formula and weight of (R)-carprofen?

A4: The molecular formula of (R)-carprofen is C15H12ClNO2, and its molecular weight is 273.72 g/mol.

Q5: Are there any available spectroscopic data for (R)-carprofen?

A5: Yes, researchers have used various spectroscopic techniques to characterize (R)-carprofen. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to analyze the structure, and researchers have also used single-crystal X-ray diffraction to confirm the structure of impurities found in (R)-carprofen intermediates [].

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of (R)-carprofen in relevant animal models?

A7: Studies in horses have shown that after intravenous administration, (R)-carprofen reaches peak synovial fluid concentrations after 12 hours and persists longer than ketoprofen []. In rats, (R)-carprofen is eliminated at a faster rate than (S)-carprofen, primarily through biliary excretion as ester glucuronide []. This difference in elimination leads to a higher accumulation of the pharmacologically more active (S)-carprofen in rat blood.

Q7: Are there differences in the PK/PD profiles of (R)-carprofen and (S)-carprofen?

A8: Yes, (R)-carprofen and (S)-carprofen exhibit stereoselective disposition. In rats, the total clearance of (R)-carprofen is significantly greater than that of (S)-carprofen []. This difference in clearance is attributed to the higher biliary excretion of (R)-carprofen and its glucuronide compared to the (S)-enantiomer [].

Q8: Has the efficacy of (R)-carprofen been evaluated in any in vivo pain models?

A9: While direct comparisons of (R)-carprofen and (S)-carprofen efficacy are limited in the provided research, studies using the racemic mixture provide insights. For instance, carprofen, at a dose of 1.4 mg/kg body weight, administered subcutaneously one hour after parturition in first-lactation cows, reduced cortisol levels within 48 hours, potentially indicating pain relief []. Further research is needed to isolate the specific effects of (R)-carprofen in this context.

Q9: Does (R)-carprofen have known interactions with other drugs?

A11: One study showed that the presence of bovine serum albumin (BSA) in an in vitro system increased the inhibitory effect of (R)-carprofen on UDP-glucuronosyltransferase (UGT) 2B7, an enzyme involved in drug metabolism []. This finding suggests a potential for drug-drug interactions involving (R)-carprofen and drugs metabolized by UGT2B7.

Q10: Is (R)-carprofen metabolized by UGT2B7?

A12: While one study highlights the inhibitory effect of (R)-carprofen on UGT2B7 [], the research doesn't explicitly state whether (R)-carprofen itself is a substrate for UGT2B7. Further research is needed to ascertain this.

Q11: Are there enantioselective differences in the inhibition of UGT2B7 by carprofen enantiomers?

A13: Yes, research indicates that (S)-carprofen exhibits stronger inhibition of UGT2B7 compared to (R)-carprofen []. This enantioselective inhibition suggests that clinical monitoring of (S)-carprofen plasma concentrations might be more crucial than (R)-carprofen to avoid potential drug-drug interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。